molecular formula C13H15Cl3N2O2 B11694304 N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide

N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide

Cat. No.: B11694304
M. Wt: 337.6 g/mol
InChI Key: MVZLSDVNNNRZRJ-UHFFFAOYSA-N
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Description

N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide is a chemical compound with the molecular formula C13H15Cl3N2O2 It is known for its unique structure, which includes an allylamino group, a trichloroethyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2,2,2-trichloroethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with allylamine to form the final product. The reaction conditions often include an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamino group may yield N-oxide derivatives, while reduction of the trichloroethyl group may produce dichloro or monochloro derivatives .

Scientific Research Applications

N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The allylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues. The methoxybenzamide moiety can interact with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15Cl3N2O2

Molecular Weight

337.6 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]benzamide

InChI

InChI=1S/C13H15Cl3N2O2/c1-3-8-17-12(13(14,15)16)18-11(19)9-4-6-10(20-2)7-5-9/h3-7,12,17H,1,8H2,2H3,(H,18,19)

InChI Key

MVZLSDVNNNRZRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC=C

Origin of Product

United States

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